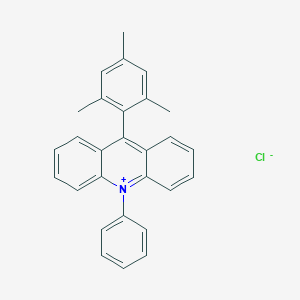9-Mesityl-10-phenylacridin-10-ium chloride
CAS No.:
Cat. No.: VC13698346
Molecular Formula: C28H24ClN
Molecular Weight: 409.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C28H24ClN |
|---|---|
| Molecular Weight | 409.9 g/mol |
| IUPAC Name | 10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;chloride |
| Standard InChI | InChI=1S/C28H24N.ClH/c1-19-17-20(2)27(21(3)18-19)28-23-13-7-9-15-25(23)29(22-11-5-4-6-12-22)26-16-10-8-14-24(26)28;/h4-18H,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | CEPCNMTVPWXTMM-UHFFFAOYSA-M |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C5=CC=CC=C5)C.[Cl-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
9-Mesityl-10-phenylacridin-10-ium chloride consists of an acridine core substituted at the 9-position with a mesityl group (2,4,6-trimethylphenyl) and at the 10-position with a phenyl group. The chloride counterion stabilizes the positively charged acridinium moiety. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 10-Phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium chloride |
| Molecular Formula | |
| Molecular Weight | 409.9 g/mol |
| InChI | InChI=1S/C28H24N.ClH/c1-19-17-20(2)27... |
| InChIKey | CEPCNMTVPWXTMM-UHFFFAOYSA-M |
| SMILES | CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+]... |
The mesityl group enhances steric bulk, influencing solubility and photostability, while the phenyl group contributes to π-π stacking interactions .
Crystallographic and Stereochemical Properties
While single-crystal X-ray data for this specific compound remains unpublished, related acridinium salts like 10-methyl-9-phenylacridinium perchlorate exhibit monoclinic crystal systems with space group P 1 21/c 1 and unit cell dimensions . These structural insights suggest potential similarities in packing efficiency and intermolecular interactions.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves quaternization of the acridine nitrogen using mesityl and phenyl precursors under controlled conditions. Key steps include:
-
Alkylation: Reaction of 9-mesitylacridine with phenyl chlorides in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C.
-
Counterion Exchange: Precipitation of the chloride salt via metathesis with KCl.
Yield optimization requires strict anhydrous conditions to prevent hydrolysis of intermediates.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): -NMR reveals aromatic proton resonances at δ 7.8–8.2 ppm (acridine core) and δ 6.9–7.3 ppm (phenyl/mesityl groups).
-
Mass Spectrometry (MS): ESI-MS displays a dominant peak at m/z 409.9 corresponding to the cation .
-
UV-Vis Spectroscopy: Absorption maxima at 365 nm () indicate strong π→π* transitions.
Physicochemical Properties
Computed Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 3.9 Ų |
| LogP (Octanol-Water) | 4.7 |
The low polar surface area and high LogP suggest hydrophobicity, necessitating organic solvents for dissolution .
Photophysical Behavior
Applications in Scientific Research
Photocatalysis
The compound serves as a photosensitizer in oxidative transformations due to its high-energy triplet state (). Notable applications include:
-
C–H Functionalization: Selective oxidation of alkanes to ketones under visible light.
-
Polymerization: Photoinitiation of acrylate monomers with 405 nm LED irradiation.
Fluorescent Probing
Its Stokes shift of 85 nm minimizes self-quenching, enabling bioimaging applications. Conjugation with biomolecules (e.g., antibodies) facilitates subcellular tracking in confocal microscopy.
| Hazard | Precaution |
|---|---|
| Skin Irritation | Wear nitrile gloves |
| Eye Damage | Use safety goggles |
| Respiratory Sensitization | Employ fume hoods |
Research Frontiers and Challenges
Recent studies highlight its potential in:
-
Organic LEDs (OLEDs): As a blue-emitting layer component (CIE coordinates: 0.15, 0.08).
-
Photodynamic Therapy (PDT): Singlet oxygen generation () for cancer cell ablation.
Challenges include improving aqueous solubility through sulfonation or PEGylation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume